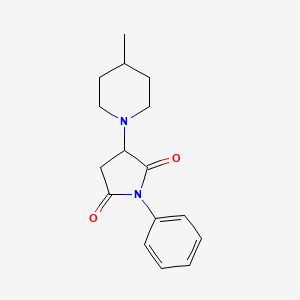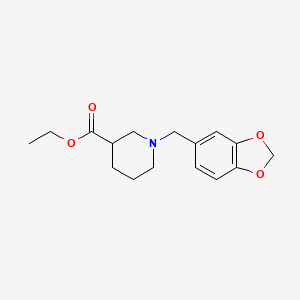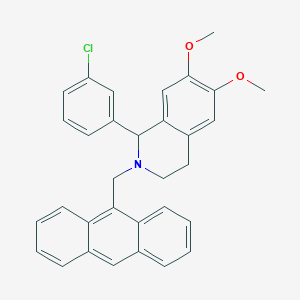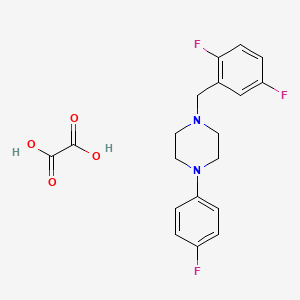
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione, also known as MPHP, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic derivative of pyrovalerone and has been found to have stimulant properties. The chemical structure of MPHP is similar to other cathinones, such as MDPV and α-PVP, which have been associated with adverse effects. However, research on MPHP is limited, and its effects on the human body are not well understood.
Wirkmechanismus
The mechanism of action of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synapse, which results in the stimulation of the central nervous system. 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione also has an affinity for the dopamine transporter, which further enhances its stimulant properties.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione are not well understood. However, studies have shown that it has stimulant properties and increases the release of dopamine and norepinephrine in the brain. It has also been found to increase heart rate, blood pressure, and body temperature. These effects are similar to other cathinones and can be associated with adverse effects such as cardiovascular and neurological toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has advantages and limitations for use in lab experiments. Its stimulant properties make it useful for investigating the effects of dopamine and norepinephrine on the central nervous system. However, its limited availability and potential for adverse effects make it a challenging substance to work with. The purity of the final product is also essential for its use in scientific research.
Zukünftige Richtungen
Future research on 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione should focus on its potential as a treatment for conditions such as ADHD and narcolepsy. Further studies are needed to investigate its mechanism of action and biochemical and physiological effects. The development of safer and more effective derivatives of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione could also be explored. Additionally, research on the long-term effects of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione on the human body is needed to determine its safety for use in humans.
Conclusion:
In conclusion, 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione is a synthetic cathinone with stimulant properties that has been used in scientific research to investigate its effects on the central nervous system. Its mechanism of action involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has potential as a treatment for conditions such as ADHD and narcolepsy, but further research is needed to determine its safety and efficacy. The development of safer and more effective derivatives of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione could also be explored.
Synthesemethoden
The synthesis of 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione involves the reaction of pyrrolidinone with 4-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The purity of the final product is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione has stimulant properties and increases the release of dopamine and norepinephrine in the brain. It has also been found to have an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. These findings suggest that 3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-7-9-17(10-8-12)14-11-15(19)18(16(14)20)13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSFMFPYABFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)
![16-{[(4-chlorophenyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5090667.png)
![2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B5090684.png)
![ethyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5090688.png)
![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5090692.png)

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5090717.png)

![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methyl-1-propanamine](/img/structure/B5090730.png)
![ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5090735.png)

![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)
